molecular formula C16H22INO B140114 7-hydroxy-PIPAT CAS No. 148258-46-2

7-hydroxy-PIPAT

Cat. No. B140114
M. Wt: 371.26 g/mol
InChI Key: RTMIJLQPWFKAFE-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-PIPAT is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various areas of research. This compound is a derivative of PIPAT, a synthetic compound that has been used in the development of drugs for the treatment of various medical conditions. In

Mechanism Of Action

The mechanism of action of 7-hydroxy-PIPAT is not fully understood, but it is believed to act on the GABA-A receptor, which is a type of receptor that is involved in the regulation of neurotransmitters in the brain. Specifically, 7-hydroxy-PIPAT is believed to enhance the activity of the GABA-A receptor, which could explain its neuroprotective and anti-cancer effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-hydroxy-PIPAT are still being studied, but preliminary research suggests that it has a number of effects on the body. For example, it has been shown to increase the levels of GABA in the brain, which could help to reduce anxiety and promote relaxation. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, which could make it a useful tool in the fight against cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-hydroxy-PIPAT in lab experiments is that it is relatively easy to synthesize, which makes it more accessible to researchers. Additionally, it has a number of potential applications in various areas of research, which makes it a versatile tool. However, one limitation of using 7-hydroxy-PIPAT in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are a number of potential future directions for research on 7-hydroxy-PIPAT. For example, researchers could continue to study its neuroprotective effects in order to develop new treatments for neurodegenerative diseases. Additionally, researchers could continue to study its anti-cancer effects in order to develop new cancer treatments. Finally, researchers could continue to study its mechanism of action in order to gain a better understanding of how it works and how it could be used in the development of new drugs.

Synthesis Methods

The synthesis of 7-hydroxy-PIPAT involves a multi-step process that starts with the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-aminoethanol. This reaction produces 2-aminoethyl-4,6-dimethoxy-1,3,5-triazine, which is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine again to produce PIPAT. Finally, PIPAT is reacted with sodium borohydride and sodium hydroxide to produce 7-hydroxy-PIPAT.

Scientific Research Applications

7-hydroxy-PIPAT has been studied for its potential applications in various areas of research, including neuroscience, cancer research, and drug development. In neuroscience, 7-hydroxy-PIPAT has been shown to have a neuroprotective effect, which could be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 7-hydroxy-PIPAT has been studied for its potential to inhibit the growth and proliferation of cancer cells. Finally, 7-hydroxy-PIPAT has also been studied for its potential to be used as a starting material in the development of new drugs.

properties

CAS RN

148258-46-2

Product Name

7-hydroxy-PIPAT

Molecular Formula

C16H22INO

Molecular Weight

371.26 g/mol

IUPAC Name

7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+

InChI Key

RTMIJLQPWFKAFE-FPYGCLRLSA-N

Isomeric SMILES

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O

SMILES

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O

Other CAS RN

148258-46-2
148216-78-8

synonyms

7-hydroxy-2-(N-n-propyl-N-(3-iodo-2'-propenyl)-amino)tetralin
7-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin
7-OH-PIPAT
7-OH-PIPAT-A

Origin of Product

United States

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